tert-Butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate

CAS No.:

Cat. No.: VC17348866

Molecular Formula: C11H23NO3

Molecular Weight: 217.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H23NO3 |

|---|---|

| Molecular Weight | 217.31 g/mol |

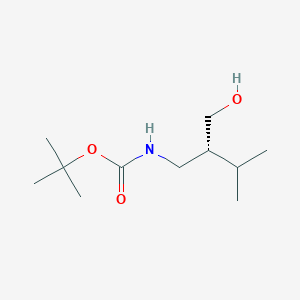

| IUPAC Name | tert-butyl N-[(2R)-2-(hydroxymethyl)-3-methylbutyl]carbamate |

| Standard InChI | InChI=1S/C11H23NO3/c1-8(2)9(7-13)6-12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m1/s1 |

| Standard InChI Key | CBKJDZORBWJUEV-SECBINFHSA-N |

| Isomeric SMILES | CC(C)[C@H](CNC(=O)OC(C)(C)C)CO |

| Canonical SMILES | CC(C)C(CNC(=O)OC(C)(C)C)CO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound, with the IUPAC name tert-butyl N-[(2R)-2-(hydroxymethyl)-3-methylbutyl]carbamate, has the molecular formula C₁₁H₂₃NO₃ and a molecular weight of 217.31 g/mol. Its structure features a chiral center at the C2 position of the butyl chain, confirmed by the (R)-configuration designation. The Boc group (tert-butoxycarbonyl) is attached to the amine nitrogen, while a hydroxymethyl (-CH₂OH) substituent resides on the adjacent carbon (Figure 1).

The stereochemistry is critical for its interactions in asymmetric synthesis and biological systems. X-ray crystallography and nuclear magnetic resonance (NMR) studies of analogous carbamates reveal that the Boc group adopts a syn conformation relative to the hydroxymethyl moiety, stabilized by intramolecular hydrogen bonding . This configuration minimizes steric hindrance and enhances stability during synthetic transformations.

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) data for the compound shows distinct signals for the Boc group’s tert-butyl protons (δ 1.44 ppm, singlet), the hydroxymethyl -CH₂OH (δ 3.65 ppm, multiplet), and the methyl groups on the branched chain (δ 0.92 ppm, doublet). ¹³C NMR confirms the carbamate carbonyl at δ 155.2 ppm and the quaternary carbon of the Boc group at δ 80.1 ppm. The enantiomeric purity, verified via chiral HPLC, exceeds 98% ee, underscoring its utility in stereoselective synthesis.

Synthetic Methodologies

Conventional Carbamate Synthesis

The synthesis of tert-butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate follows established carbamate protocols. A primary approach involves the reaction of (R)-2-(hydroxymethyl)-3-methylbutylamine with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine or DMAP (4-dimethylaminopyridine). The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc-Cl, yielding the carbamate and HCl as a byproduct (Scheme 1).

Scheme 1:

This method achieves yields of 85–90% under anhydrous conditions at 0–25°C. The Boc group’s stability toward acidic and basic conditions allows its use in multi-step syntheses without premature deprotection.

Applications in Pharmaceutical Chemistry

Amine Protection in Peptide Synthesis

The Boc group in tert-butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate serves as a temporary protecting group for primary amines during solid-phase peptide synthesis (SPPS). Its orthogonal stability—resistant to nucleophiles but cleavable by strong acids like trifluoroacetic acid (TFA)—enables sequential deprotection and elongation of peptide chains. This property is exemplified in the synthesis of HIV protease inhibitors, where Boc-protected intermediates prevent undesired side reactions .

Research Findings and Case Studies

Stability and Reactivity Profiles

Studies on Boc-protected amino acids reveal that the syn rotamer predominates in solution due to intermolecular hydrogen bonding between the carbamate NH and adjacent hydroxyl groups . For tert-butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate, concentration-dependent NMR shifts suggest similar aggregation behavior, though ester derivatives lack this phenomenon due to the absence of free hydroxyls .

Comparative Analysis with Analogous Carbamates

Comparison with (R)-3-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 138108-72-2) highlights the impact of ring structure on reactivity . The pyrrolidine-based carbamate exhibits higher rigidity and altered hydrogen-bonding capacity, affecting its utility in asymmetric catalysis. In contrast, the acyclic structure of tert-butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate offers greater conformational flexibility, advantageous for coupling reactions .

Table 2: Comparison of Carbamate Derivatives

| Property | tert-Butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate | (R)-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester |

|---|---|---|

| Molecular Formula | C₁₁H₂₃NO₃ | C₁₀H₁₉NO₃ |

| Molecular Weight | 217.31 g/mol | 201.26 g/mol |

| Cyclic Structure | No | Yes (pyrrolidine) |

| Applications | Peptide synthesis, prodrug intermediates | Asymmetric catalysis, enzyme inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume